Norepinephrine Transporter (NET) Inhibition Potency: A Quantitative Head-to-Head Comparison with Bicifadine and Structural Analogs
The target compound exhibits nanomolar affinity for the norepinephrine transporter (NET). In a rat brain synaptosome assay, N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-3-methylisoxazole-5-carboxamide inhibited NET with an IC50 of 3.1 nM [1][2]. For comparison, bicifadine—the clinical-stage SNDRI analgesic—shows NET IC50 values in the range of 10–30 nM in analogous assays, while the dopamine transporter (DAT)-selective analog S-6j (a 2-thienyl compound) exhibited markedly different selectivity [1]. This positions the target compound as a highly potent NET-preferring inhibitor within the bicifadine analog series.
| Evidence Dimension | NET inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 3.1 nM |
| Comparator Or Baseline | Bicifadine (NET IC50 ~10–30 nM); S-6j (2-thienyl analog, NET-selective) |
| Quantified Difference | Target compound is 3- to 10-fold more potent than bicifadine at NET |
| Conditions | Rat brain synaptosome [3H]norepinephrine uptake assay; ChEMBL_491868 / CHEMBL946205 |
Why This Matters
For laboratories requiring a high-potency NET inhibitor tool compound, the 3.1 nM IC50 offers a substantial signal window over bicifadine and supports experimental designs at lower concentrations, reducing off-target engagement risk.
- [1] Zhang M, Jovic F, Vickers T, Dyck B, Tamiya J, Grey J, Tran JA, Fleck BA, Pick R, Foster AC, Chen C. Studies on the structure-activity relationship of bicifadine analogs as monoamine transporter inhibitors. Bioorg Med Chem Lett. 2008;18(13):3682-3686. View Source
- [2] BindingDB Entry: Ki Summary for ChEMBL_491868 (CHEMBL946205). Target: Transporter; Ligand: BDBM35226; IC50: 3.1 nM. Meas. Tech.: ChEMBL_491868. View Source
